3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
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Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with a dioxaborolane moiety
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds containing a tetramethyl-1,3,2-dioxaborolane group are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction is a common application of compounds containing a tetramethyl-1,3,2-dioxaborolane group .
Pharmacokinetics
Its solubility in acetone suggests that it may have good bioavailability.
Result of Action
Its use in the synthesis of biologically active compounds suggests that it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature and light can influence the stability and efficacy of this compound. It is recommended to store the compound at room temperature in a cool and dark place .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is known to participate in the Suzuki coupling reaction . It interacts with various enzymes and proteins, including palladium catalysts, which are used for borylation at the benzylic C-H bond of alkylbenzenes .
Molecular Mechanism
At the molecular level, the compound exerts its effects through several mechanisms. It is involved in the formation of pinacol benzyl boronate via borylation . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known to interact with certain enzymes and cofactors during the Suzuki coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxyboronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxyboronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the phenoxy group, making it less versatile in certain applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains additional functional groups, offering different reactivity and applications.
Uniqueness
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is unique due to its combination of a pyridine ring, phenoxy group, and boronic ester moiety. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-9-14(10-8-13)20-15-6-5-11-19-12-15/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBALERXOPFRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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